2-Hydroxy-3-nitrobenzaldehyde

描述

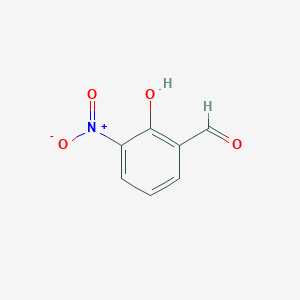

Structure

3D Structure

属性

IUPAC Name |

2-hydroxy-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO4/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUGOTBXFVWXVTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8063753 | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5274-70-4 | |

| Record name | 2-Hydroxy-3-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5274-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrosalicylaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 2-hydroxy-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8063753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrosalicylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-3-nitrobenzaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as 3-Nitrosalicylaldehyde, is a substituted aromatic aldehyde of significant interest in synthetic chemistry.[1][2] Its molecular structure, featuring hydroxyl, nitro, and aldehyde functional groups on a benzene ring, imparts a unique reactivity profile. This makes it a valuable intermediate and building block in the synthesis of a wide array of more complex molecules, including dyes, agrochemicals, and pharmaceutical compounds such as Schiff bases and various heterocyclic systems.[3][4] This document provides a comprehensive overview of its chemical and physical properties, spectral data, reactivity, and detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is typically a dark yellow to brown crystalline solid at room temperature.[4][5][6] The molecule's properties are largely dictated by the interplay of its three functional groups. The hydroxyl group is electron-donating, while the nitro and aldehyde groups are strongly electron-withdrawing, influencing the electronic environment of the aromatic ring and the compound's overall reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2][6] |

| Synonyms | 3-Nitrosalicylaldehyde, 3-Nitro-2-hydroxybenzaldehyde | [1][2][4][7] |

| CAS Number | 5274-70-4 | [1][6][8] |

| Molecular Formula | C₇H₅NO₄ | [6][7] |

| Molecular Weight | 167.12 g/mol | [1][2][7][8] |

| Appearance | Dark yellow / Yellow to brown powder solid | [4][6] |

| Melting Point | 105 - 113 °C | [5][6][8] |

| Boiling Point | No information available | [5] |

| SMILES | O=Cc1c(O)c(--INVALID-LINK--[O-])ccc1 | [1][6][8] |

| InChI Key | NUGOTBXFVWXVTE-UHFFFAOYSA-N | [1][2][6][8] |

Spectral Data

The structural features of this compound can be confirmed using various spectroscopic techniques. The combination of the aromatic ring and its functional groups gives rise to characteristic signals.

Table 2: Key Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | Expected signals include a deshielded aldehydic proton (δ ≈ 9.8-10.5 ppm), aromatic protons in the region of δ ≈ 7.0-8.5 ppm, and a phenolic hydroxyl proton with a variable chemical shift, often appearing as a broad singlet.[9] |

| ¹³C NMR | Expected signals include a carbonyl carbon (C=O) around δ ≈ 190 ppm, and aromatic carbons in the range of δ ≈ 115-160 ppm. The carbons attached to the nitro and hydroxyl groups will show characteristic shifts.[2] |

| IR (cm⁻¹) | O-H stretch (phenolic, broad): 3100-3300; Aromatic C-H stretch: 3000-3100; Aldehyde C-H stretch: 2700-2900; C=O stretch (aldehyde): 1670-1700; N=O stretch (asymmetric): 1500-1550; Aromatic C=C stretch: 1450-1600; N=O stretch (symmetric): 1330-1370.[9][10] |

| UV-Vis | The compound exhibits characteristic absorption maxima in the UV-visible range due to electronic transitions within the aromatic system, which is influenced by the chromophoric aldehyde and nitro groups and the auxochromic hydroxyl group.[7][10] |

| Mass Spec | Mass spectrometry data is available, with the molecular ion peak corresponding to its molecular weight.[2][7] |

Chemical Reactivity and Applications

The reactivity of this compound is governed by its three primary functional groups, making it a versatile synthetic intermediate.

-

Aldehyde Group : This group is a primary site for nucleophilic addition and condensation reactions. It readily reacts with primary amines to form Schiff bases (imines), which are widely studied in medicinal chemistry for their biological activities.[3]

-

Nitro Group : The electron-withdrawing nitro group can be readily reduced to an amino group (-NH₂). This transformation opens pathways to a diverse array of heterocyclic compounds and other functionalized molecules, significantly expanding its synthetic utility.[3]

-

Aromatic Ring : The hydroxyl and aldehyde groups direct electrophilic aromatic substitution. The molecule can be used in reactions like the synthesis of 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine.[1][8]

Due to these reactive sites, the compound is a key starting material for synthesizing molecules with potential antimicrobial and anticancer properties.[11]

Caption: Key reactivity pathways of this compound.

Experimental Protocols

Synthesis via Nitration of Salicylaldehyde

A common method for preparing this compound involves the direct electrophilic nitration of salicylaldehyde. This reaction typically yields a mixture of isomers, primarily 3-nitro and 5-nitrosalicylaldehyde, which requires subsequent purification.[12]

Methodology:

-

Preparation of Starting Material : A mixture of salicylaldehyde (1.0 eq) and concentrated hydrochloric acid is prepared in a flask suitable for cooling.[12]

-

Cooling : The flask is placed in an ice-salt bath to cool the mixture to 0 °C with continuous stirring.[12]

-

Preparation of Nitrating Agent : A nitrating mixture is carefully prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid (e.g., in a 1:2 ratio) while cooling to maintain a low temperature.[12]

-

Nitration Reaction : The cold nitrating mixture is added dropwise to the stirred salicylaldehyde solution over 20-30 minutes, ensuring the reaction temperature is kept at or below 10 °C.[3][12]

-

Reaction Completion : After the addition is complete, the mixture is stirred for an additional 1-3 hours at a low temperature or at room temperature to allow the reaction to proceed to completion.[3][12] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching : The reaction mixture is then slowly poured onto a large volume of crushed ice and water.[3][12]

-

Isolation : The resulting solid precipitate, a mixture of 3- and 5-nitrosalicylaldehyde, is collected by vacuum filtration, washed thoroughly with cold water, and dried.[12]

-

Purification : Separation of the this compound isomer from the mixture requires chromatographic techniques such as column chromatography.

Caption: Workflow for the synthesis of nitrosalicylaldehyde isomers.

Protocols for Spectroscopic Characterization

The following are general protocols for analyzing the purified product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[10]

-

Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer, using a sufficient number of scans to achieve a high signal-to-noise ratio.[10]

-

-

Infrared (IR) Spectroscopy

-

Sample Preparation : If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.[10]

-

Data Acquisition : Collect the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.[10]

-

Data Processing : Perform a background subtraction before processing the interferogram to obtain the final infrared spectrum.[10]

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Safety and Handling

This compound requires careful handling due to its hazardous properties.[5]

-

Health Hazards : The compound is known to cause skin irritation and serious eye irritation.[1] It may also cause respiratory irritation upon inhalation of dust.[1][5] It is classified as harmful if swallowed.

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side-shields or goggles, and a dust mask (e.g., N95).[1][5]

-

Hygiene : Wash face, hands, and any exposed skin thoroughly after handling.[5]

-

-

First Aid :

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[5]

-

Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[5]

-

Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion : Call a poison center or doctor if you feel unwell. Rinse mouth.[5]

-

-

Storage : Store in a cool, well-ventilated place.[5] Keep the container tightly closed. Some suppliers recommend storage at 0-8 °C.[4]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong reducing agents.[5]

Conclusion

This compound is a highly functionalized aromatic aldehyde with significant utility in organic synthesis. Its distinct physical properties and the versatile reactivity of its aldehyde, nitro, and hydroxyl groups make it a valuable precursor for developing novel compounds in the pharmaceutical and material science sectors. A thorough understanding of its chemical properties, synthetic routes, and handling requirements is essential for its effective and safe utilization in research and development.

References

- 1. 2-羟基-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. Benzaldehyde, 2-hydroxy-3-nitro- [webbook.nist.gov]

- 8. 2-羟基-3-硝基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. spcmc.ac.in [spcmc.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. oatext.com [oatext.com]

2-Hydroxy-3-nitrobenzaldehyde CAS number 5274-70-4

An In-depth Technical Guide to 2-Hydroxy-3-nitrobenzaldehyde

Compound of Interest: this compound CAS Number: 5274-70-4

This technical guide provides a comprehensive overview of this compound, a significant chemical intermediate in various fields of research and industry. The document details its chemical and physical properties, synthesis protocols, key applications, and safety information, tailored for researchers, scientists, and professionals in drug development.

Core Compound Information

This compound, also known as 3-Nitrosalicylaldehyde, is an aromatic organic compound.[1][2] Its structure features a benzene ring substituted with a hydroxyl (-OH), a nitro (-NO₂), and a formyl (-CHO) group. This combination of functional groups, particularly the reactive aldehyde and nitro groups, makes it a valuable precursor in the synthesis of more complex molecules.[1] It can be extracted from the leaves of Actephila merrilliana.[2]

| Property | Value | Reference(s) |

| CAS Number | 5274-70-4 | [1][2] |

| Molecular Formula | C₇H₅NO₄ | [1][3][4] |

| Molecular Weight | 167.12 g/mol | [1][2] |

| Synonyms | 3-Nitrosalicylaldehyde, Benzaldehyde, 2-hydroxy-3-nitro- | [1][2][5] |

| IUPAC Name | This compound | [3][4] |

| InChI Key | NUGOTBXFVWXVTE-UHFFFAOYSA-N | [2][3] |

| SMILES String | Oc1c(C=O)cccc1--INVALID-LINK--=O | [2][3] |

Chemical and Physical Properties

The compound is typically a pale yellow to dark yellow or brown crystalline solid.[1][3][6] It is soluble in organic solvents like ethanol, ether, and acetone.[7]

| Property | Value | Reference(s) |

| Appearance | Pale yellow to yellow-orange crystalline solid; Powder Solid | [1][3][8] |

| Melting Point | 105 - 110 °C | [1][2][8] |

| Boiling Point | 338.8 °C (Predicted) | [7] |

| Purity/Assay | ≥97.5% (GC) | [1][2][3] |

| Solubility | Soluble in ethanol, ether, and acetone | [7] |

| Storage Temperature | 0 - 8 °C | [1] |

Synthesis

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution (nitration) of salicylaldehyde. The hydroxyl group is an activating, ortho-, para-director, while the aldehyde group is a deactivating, meta-director. The nitration of salicylaldehyde yields a mixture of 3-nitro and 5-nitro isomers.[9]

Experimental Protocol: Nitration of Salicylaldehyde

This protocol is a general procedure based on established methods for the nitration of phenolic aldehydes.[6][9]

Materials:

-

Salicylaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl) (optional, as per some methods)[9]

-

Ice-salt mixture

-

Deionized water

-

Beakers, round bottom flask, dropping funnel

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

Procedure:

-

Preparation of Nitrating Mixture: In a beaker, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid in a 1:2 ratio, while cooling in an ice bath. This process is highly exothermic.

-

Preparation of Salicylaldehyde Solution: In a separate flask, place salicylaldehyde. Cool the flask in an ice-salt bath to 0°C with continuous stirring.[9]

-

Nitration Reaction: Add the prepared cold nitrating mixture dropwise to the stirred salicylaldehyde solution. Maintain the reaction temperature at 0°C throughout the addition, which may take 20-30 minutes.[9]

-

Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 2-3 hours to ensure the reaction goes to completion.[9] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water. A yellow solid precipitate, a mixture of 3- and 5-nitrosalicylaldehyde, will form.[9]

-

Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold deionized water to remove any residual acids.[9]

-

Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

-

Purification (Optional): The mixture of isomers can be separated using techniques like fractional crystallization or column chromatography to isolate the desired this compound.

Caption: Synthesis workflow for this compound.

Applications

This compound is a versatile intermediate with applications across several domains.

-

Organic Synthesis: It serves as a crucial building block for synthesizing various organic compounds.[1] Its aldehyde group is a reactive site for condensation reactions, for example, with primary amines to form Schiff bases, which are widely studied in medicinal chemistry. It may also be used to synthesize heterocyclic compounds like 5-acetyl-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine.[2][6]

-

Pharmaceuticals and Agrochemicals: The compound is a key precursor in the production of pharmaceuticals and agrochemicals.[1][7] Researchers utilize it in the synthesis of biologically active molecules, including potential anti-cancer agents.[1]

-

Dyes and Pigments: It is employed in the formulation and production of various dyes and pigments for the textile and coatings industries.[1]

-

Analytical Chemistry: It can be used as a reagent in analytical methods, such as for the detection and quantification of metal ions.[1]

Caption: Role as an intermediate in synthesizing Schiff bases.

Biological Activity and Signaling Pathways

Direct experimental evidence detailing the biological activity or specific signaling pathway interactions for this compound is not extensively documented in publicly available literature.[10] However, research on structurally related substituted salicylaldehydes and nitrobenzaldehydes provides a strong basis for predicting its potential pharmacological properties.[11]

Compounds with nitro, hydroxyl, and aldehyde functional groups have demonstrated significant antimicrobial and anticancer activities.[9][11] For instance, some benzaldehyde derivatives are known to influence key cellular signaling cascades like the MAPK (Mitogen-Activated Protein Kinase) pathway, which is integral to regulating cell proliferation and apoptosis.[11] Further investigation is required to elucidate the specific molecular targets and biological activities of this compound.

Caption: A workflow for evaluating potential biological activity.

Spectroscopic and Chromatographic Analysis

Predicted Spectroscopic Data

| Technique | Assignment | Predicted Value |

| ¹H NMR | -CHO (Aldehyde) | 9.8 - 10.5 ppm |

| (in DMSO-d₆) | Ar-H | 7.5 - 8.5 ppm |

| Ar-OH (Phenolic) | 10.0 - 12.0 ppm | |

| ¹³C NMR | -CHO (Carbonyl) | 188 - 192 ppm |

| (in DMSO-d₆) | Ar-C | 115 - 165 ppm |

| IR (ATR) | O-H stretch (broad) | 3200 - 3500 cm⁻¹ |

| C=O stretch | 1650 - 1700 cm⁻¹ | |

| N-O stretch (asymm.) | 1510 - 1560 cm⁻¹ | |

| N-O stretch (symm.) | 1345 - 1385 cm⁻¹ | |

| UV-Vis | λmax (in Ethanol) | ~250-280 nm, ~330-360 nm |

Note: These are predicted values based on structurally similar compounds and may vary based on solvent and experimental conditions.[12]

Experimental Protocols for Analysis

| Technique | Protocol |

| NMR | Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆). Acquisition: Use a 400 MHz or higher NMR spectrometer. For ¹H NMR, acquire with sufficient scans for a good signal-to-noise ratio. For ¹³C NMR, use a proton-decoupled pulse sequence with a greater number of scans. Processing: Process data using Fourier transformation, phase correction, and baseline correction.[12] |

| FTIR | Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal. Acquisition: Use an FTIR spectrometer with an ATR accessory to collect the spectrum over a range of 4000-400 cm⁻¹. Perform a background subtraction before acquiring the sample spectrum.[12] |

| HPLC | System: Use an HPLC with a C18 reversed-phase column and a UV detector. Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, often with 0.1% formic or phosphoric acid to improve peak shape. Detection: Set the UV detector to a wavelength of maximum absorbance (e.g., 254 nm or a determined λmax). Analysis: Identify the compound by its retention time and quantify using the peak area against a standard curve.[12][13] |

Safety and Handling

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE).[5][8]

| Hazard Type | GHS Classification & Precautionary Statements | Reference(s) |

| Health Hazards | Classification: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335). Some sources also indicate it may be harmful if swallowed (H302).[2][4][5][8] First Aid: Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Get medical attention.[8] Skin: Wash off immediately with soap and plenty of water.[8] Inhalation: Remove victim to fresh air.[8] Ingestion: Call a POISON CENTER or doctor if you feel unwell.[8] | |

| Handling | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[8] | [8] |

| PPE | Wear protective gloves, protective clothing, eye protection/face protection. A dust mask (type N95, US) is recommended.[2][8] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed.[8] Store at 0-8 °C.[1] | |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[8] |

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-ヒドロキシ-3-ニトロベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. This compound | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Nitrosalicylaldehyde | 5274-70-4 [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. fishersci.com [fishersci.com]

- 9. oatext.com [oatext.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. sielc.com [sielc.com]

Spectroscopic Analysis of 2-Hydroxy-3-nitrobenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxy-3-nitrobenzaldehyde (CAS No: 5274-70-4), a key intermediate in organic synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics of the molecule, along with standardized experimental protocols for data acquisition. This information is crucial for compound identification, purity assessment, and structural elucidation in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some of this data is derived from experimental spectra, other values are based on predictions from structurally similar compounds due to the limited availability of a complete, high-resolution dataset for this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | - | Phenolic OH |

| ~10.3 | Singlet | - | Aldehyde CHO |

| ~8.2 - 8.4 | Doublet of Doublets | ~8, ~2 | Aromatic H (ortho to NO₂) |

| ~7.8 - 8.0 | Doublet of Doublets | ~8, ~2 | Aromatic H (ortho to CHO) |

| ~7.2 - 7.4 | Triplet | ~8 | Aromatic H (meta to both) |

Note: Predicted values are based on the analysis of structurally similar nitro- and hydroxy-substituted benzaldehydes. Actual values may vary depending on the solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Aldehyde C=O |

| ~160 | C-OH |

| ~140 | C-NO₂ |

| ~138 | Aromatic CH |

| ~125 | Aromatic CH |

| ~122 | Aromatic C-CHO |

| ~120 | Aromatic CH |

Note: Predicted values are based on typical chemical shifts for substituted aromatic rings. The assignments are tentative and would require 2D NMR experiments for confirmation.[1]

Infrared (IR) Spectroscopy

Table 3: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 3600 | Broad | O-H stretch (phenolic) |

| 3000 - 3100 | Medium | C-H stretch (aromatic) |

| 2700 - 2900 | Weak | C-H stretch (aldehyde) |

| 1680 - 1710 | Strong | C=O stretch (aldehyde, conjugated) |

| 1500 - 1550 | Strong | N=O asymmetric stretch (nitro) |

| 1450 - 1600 | Medium | C=C stretch (aromatic) |

| 1330 - 1370 | Strong | N=O symmetric stretch (nitro) |

Note: These are characteristic absorption ranges for the functional groups present in this compound.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Absorption Maxima (λmax)

| Wavelength (λmax) nm | Solvent |

| ~350, ~260, ~220 | Ethanol (typical) |

Note: Values are estimated from the NIST Chemistry WebBook spectrum. The exact λmax and molar absorptivity are dependent on the solvent used.[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Tune and shim the probe to the specific solvent.

-

Set the sample temperature, typically to 25 °C.

-

-

¹H NMR Acquisition:

-

Acquire a single-pulse ¹H spectrum.

-

Typical parameters:

-

Pulse angle: 30°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-2 seconds

-

Number of scans: 8-16 (adjust for desired signal-to-noise ratio)

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Perform phase and baseline corrections.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Spectrum Acquisition:

-

Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.

-

Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically perform a background subtraction.

-

The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Label the significant peaks corresponding to the functional groups.[3]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which correspond to electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol or methanol).

-

Perform a serial dilution to obtain a solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A concentration in the range of 1-10 µg/mL is often suitable.[1]

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes with the pure solvent to be used as the blank.

-

Place the cuvettes in the reference and sample holders and run a baseline correction over the desired wavelength range.

-

-

Spectrum Acquisition:

-

Empty the sample cuvette and rinse it with the dilute sample solution before filling it.

-

Place the sample cuvette back into the sample holder.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

The resulting spectrum will plot absorbance versus wavelength.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the Spectroscopic Analysis.

References

An In-depth Technical Guide to the Molecular Structure of 2-Hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 2-Hydroxy-3-nitrobenzaldehyde (also known as 3-Nitrosalicylaldehyde). This compound is a valuable intermediate in organic synthesis, particularly for the preparation of Schiff bases, which have shown potential in medicinal chemistry. This document consolidates key data on its physicochemical properties, spectroscopic characteristics, and crystallographic structure. Detailed experimental protocols for its synthesis and analysis are also presented to facilitate further research and development.

Introduction

This compound is an aromatic organic compound with the chemical formula C₇H₅NO₄.[1] Its structure consists of a benzene ring substituted with a hydroxyl (-OH) group at position 2, a nitro (-NO₂) group at position 3, and a formyl (-CHO) group at position 1. The presence of these functional groups, particularly the electron-withdrawing nitro and aldehyde groups and the electron-donating hydroxyl group, creates a unique electronic environment that governs its reactivity and potential for various chemical transformations. This makes it a significant precursor for the synthesis of more complex molecules, including Schiff bases and heterocyclic compounds with potential biological activities.[2] Schiff base derivatives of 3-nitrosalicylaldehyde have been noted for their potential anti-cancer, anti-viral, and antibacterial properties.[2]

Molecular Structure and Properties

The molecular structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 788318. The molecule is largely planar, with an intramolecular hydrogen bond between the hydroxyl proton and the oxygen of the aldehyde group.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₅NO₄ | [1][3] |

| Molecular Weight | 167.12 g/mol | [3] |

| CAS Number | 5274-70-4 | [1] |

| Appearance | Light yellow to orange powder/crystal | |

| Melting Point | 105-113 °C | [4][5] |

| IUPAC Name | This compound | [6] |

| Synonyms | 3-Nitrosalicylaldehyde, Salicylaldehyde, 3-nitro- | [1] |

Spectroscopic Data

The spectroscopic data for this compound are crucial for its identification and characterization. Predicted and observed spectral data are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.8 - 10.5 | 188 - 192 |

| Ar-H | 7.5 - 8.5 | 115 - 160 |

| Ar-OH | 10.0 - 12.0 | - |

| Ar-C-OH | - | 155 - 165 |

| Ar-C-NO₂ | - | 140 - 150 |

| Ar-C-CHO | - | 120 - 130 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.[7]

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference(s) |

| O-H stretch (phenolic, H-bonded) | 3200 - 3600 (broad) | [7][8] |

| C-H stretch (aromatic) | 3000 - 3100 | [7][8] |

| C-H stretch (aldehyde) | 2700 - 2900 | [7][9] |

| C=O stretch (aldehyde) | 1680 - 1710 | [7] |

| N=O stretch (nitro, asymmetric) | 1500 - 1550 | [7][10] |

| C=C stretch (aromatic) | 1450 - 1600 | [7][9] |

| N=O stretch (nitro, symmetric) | 1330 - 1370 | [7][10] |

Mass spectrometry data for this compound is available through the NIST WebBook.[3] UV-Visible spectroscopy can provide information about the electronic transitions within the molecule.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the nitration of salicylaldehyde.[11]

Materials:

-

Salicylaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Deionized Water

-

Sodium Hydroxide (NaOH)

-

Ethanol (for recrystallization, optional)

Procedure:

-

In a round-bottom flask, cool a mixture of salicylaldehyde and concentrated hydrochloric acid in an ice-salt bath to 0°C.

-

Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a 2:1 ratio, while keeping the mixture cool in an ice bath.

-

Add the nitrating mixture dropwise to the cooled salicylaldehyde solution over 30-60 minutes, ensuring the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold deionized water to remove residual acid.

-

The crude product is a mixture of 3-nitro and 5-nitrosalicylaldehyde. To separate the 3-nitro isomer, dissolve the mixture in a sodium hydroxide solution.

-

Adjust the pH of the solution to 3-5 with dilute hydrochloric acid.

-

The 3-nitrosalicylaldehyde can be purified by repeated washing with water.[2]

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic Analysis Protocols

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[7]

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[7]

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR.[7]

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.[7]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.[7]

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.[7]

Visualization of Molecular Structure and Workflows

References

- 1. rsc.org [rsc.org]

- 2. CN101020640A - Prepn process of 3-nitro salicylaldehyde - Google Patents [patents.google.com]

- 3. Benzaldehydes: from nitro to hydroxy in one step! , Hive Chemistry Discourse [chemistry.mdma.ch]

- 4. rsc.org [rsc.org]

- 5. Research Portal [iro.uiowa.edu]

- 6. This compound | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physical Properties of 2-Hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Hydroxy-3-nitrobenzaldehyde, also known as 3-Nitrosalicylaldehyde. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and Schiff bases with potential pharmacological activities. A thorough understanding of its physical characteristics, such as melting point and solubility, is crucial for its effective use in research and development.

Core Physical Properties

The physical state of this compound under standard conditions is a yellow to brown crystalline powder.

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For this compound, the reported melting point is consistently within a narrow range, suggesting a well-defined crystalline structure. The data from various sources is summarized in the table below.

| Property | Reported Value (°C) |

| Melting Point | 105 - 110 |

| Melting Point | 105 - 109[1] |

| Melting Point | 107.0 - 113.0[2] |

Table 1: Reported Melting Point of this compound

Solubility Profile

The solubility of this compound is a key parameter for its application in various solvent systems for reactions, purification, and biological assays. While quantitative solubility data for this compound is not extensively available, qualitative information and data from structurally similar compounds provide valuable insights.

The compound is reported to be slightly soluble in water[3]. The presence of a hydroxyl group and a nitro group, both capable of hydrogen bonding, contributes to its limited aqueous solubility.

For a reasonable estimation of its solubility in common organic solvents, data for the closely related isomer, 5-Nitrosalicylaldehyde, is presented below. It is important to note that while indicative, these values are not a direct measurement for this compound and should be used as a guideline for solvent selection.

| Solvent | Solubility of 5-Nitrosalicylaldehyde (mole fraction) at 298.15 K (25 °C) |

| Water | 0.00018 |

| Methanol | 0.0431 |

| Ethanol | 0.0336 |

| n-Propanol | 0.0272 |

| Isopropanol | 0.0289 |

| 1-Butanol | 0.0232 |

| Acetonitrile | 0.0523 |

| Acetone | 0.2046 |

| Ethyl Acetate | 0.1268 |

| Toluene | 0.0617 |

Table 2: Experimental Solubility of 5-Nitrosalicylaldehyde in Various Solvents[4]

Based on this data, this compound is expected to exhibit good solubility in polar aprotic solvents like acetone and ethyl acetate, moderate solubility in alcohols, and low solubility in water.

Experimental Protocols

Detailed methodologies for the determination of the physical properties discussed are outlined below. These protocols are standard procedures in chemical analysis and can be readily adapted for this compound.

Melting Point Determination

The melting point is determined as a range, from the temperature at which the first drop of liquid appears to the temperature at which the entire solid has melted.

Methodology:

-

Sample Preparation: A small amount of the dry crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. The capillary tube is placed in the heating block of the apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first signs of melting are observed and the temperature at which the last crystal melts are recorded.

-

Reporting: The melting point is reported as a range of these two temperatures.

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of a compound in a specific solvent at a given temperature can be determined using the isothermal shake-flask method.

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is placed in a constant temperature shaker bath and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand at the constant temperature until the undissolved solid settles.

-

Sampling: A sample of the supernatant is carefully withdrawn using a syringe fitted with a filter to remove any undissolved particles.

-

Analysis: The concentration of this compound in the filtered solution is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), against a pre-prepared calibration curve.

-

Calculation: The solubility is calculated from the measured concentration.

Putative Signaling Pathway Interaction

While direct studies on the interaction of this compound with specific signaling pathways are not yet available, research on structurally related substituted hydroxybenzaldehydes suggests potential interactions with key inflammatory pathways. For instance, compounds like 5-Bromo-2-hydroxy-4-methyl-benzaldehyde have been shown to inhibit the production of pro-inflammatory mediators by inactivating the Mitogen-Activated Protein Kinase (MAPK) pathways (ERK and p38) and the NF-κB pathway. Given the structural similarities, it is plausible that this compound could exhibit similar modulatory effects.

References

An In-depth Technical Guide to the Discovery and History of 3-Nitrosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrosalicylaldehyde, a key organic intermediate, has played a significant role in the advancement of synthetic chemistry, particularly in the preparation of multidentate ligands, pharmaceuticals, and photochromic compounds. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and physicochemical properties of 3-nitrosalicylaldehyde. Detailed experimental protocols for its preparation are presented, along with a comparative analysis of different synthetic routes. Spectroscopic data are summarized for the unambiguous identification of the compound. Furthermore, this guide includes workflow diagrams to visually represent the synthesis processes, offering a valuable resource for researchers in organic synthesis and drug development.

Introduction

3-Nitrosalicylaldehyde (2-hydroxy-3-nitrobenzaldehyde) is an aromatic aldehyde characterized by the presence of a nitro group ortho to the hydroxyl group and meta to the aldehyde function on the benzene ring. Its unique electronic and steric properties make it a versatile precursor in the synthesis of a wide range of organic molecules. Notably, it is a crucial building block for the generation of Schiff base derivatives, many of which exhibit interesting biological activities, including anticancer, antiviral, and antibacterial properties.[1] This guide delves into the historical context of its discovery, details its synthesis, and provides a thorough characterization for practical laboratory applications.

Discovery and Historical Context

While a definitive first synthesis of 3-nitrosalicylaldehyde is not prominently documented, its origins can be traced back to the extensive exploration of aromatic chemistry in the 19th century. The foundational work on the synthesis of its precursor, salicylaldehyde, was laid by Karl Reimer and Ferdinand Tiemann in 1876 through the eponymous Reimer-Tiemann reaction, which involves the ortho-formylation of phenol.[2][3]

The subsequent nitration of salicylaldehyde was a logical progression for chemists of that era, who were actively investigating the effects of nitration on aromatic compounds. The traditional method for synthesizing 3-nitrosalicylaldehyde involves the use of a nitrating mixture of concentrated sulfuric and nitric acids.[4] This approach, however, is often hampered by long reaction times, complex product separation, and the formation of the isomeric 5-nitrosalicylaldehyde.[4] Over the years, significant efforts have been made to develop more efficient and selective synthetic methods.

Physicochemical and Spectroscopic Data

Accurate characterization of 3-nitrosalicylaldehyde is crucial for its application in synthesis. The following tables summarize its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of 3-Nitrosalicylaldehyde

| Property | Value | Reference |

| CAS Number | 5274-70-4 | [5] |

| Molecular Formula | C₇H₅NO₄ | [5] |

| Molecular Weight | 167.12 g/mol | [5] |

| Appearance | Yellow to brown crystalline powder | [5] |

| Melting Point | 105-109 °C | [6] |

| Boiling Point | 295.67 °C (estimate) | [6] |

| Solubility | Slightly soluble in water | [6] |

| Sensitivity | Air sensitive | [6] |

Table 2: Spectroscopic Data of 3-Nitrosalicylaldehyde

| Spectroscopy | Data | Reference |

| ¹H NMR | δ 11.45 (s, 1H, -OH), 10.40 (s, 1H, -CHO), 8.35 (dd, 1H, Ar-H), 8.11 (dd, 1H, Ar-H), 7.16 (t, 1H, Ar-H) | ChemicalBook |

| ¹³C NMR | δ 186.0, 160.1, 137.9, 134.5, 126.0, 121.2, 119.8 | ChemicalBook |

| Infrared (KBr, cm⁻¹) | 3069 (-OH), 1640 (-CHO), 1527, 1342 (-NO₂), 1627, 1472 (aromatic C=C) | [1] |

| Mass Spec. (EI) | M⁺ at m/z 167. Key fragments: m/z 139 (-CO), m/z 121 (-NO₂), m/z 93 (-CO, -NO₂) | [1] |

Synthesis of 3-Nitrosalicylaldehyde

Several methods for the synthesis of 3-nitrosalicylaldehyde have been reported. The choice of method often depends on factors such as desired yield, purity, scalability, and environmental considerations.

Traditional Nitration with Mixed Acids

This classical approach involves the direct nitration of salicylaldehyde using a mixture of concentrated nitric acid and sulfuric acid. While it is a long-standing method, it typically results in a mixture of 3-nitro and 5-nitro isomers, requiring careful separation.[4]

Microwave-Assisted Synthesis using Urea Nitrate

A more modern and efficient method utilizes urea nitrate as the nitrating agent in an acetonitrile-water solvent mixture under microwave irradiation. This method offers the advantage of shorter reaction times and high selectivity for the 3-nitro isomer.[5][6]

Synthesis using Cerium Ammonium Nitrate

Another contemporary method employs cerium ammonium nitrate (CAN) as the nitrating agent in acetic acid, with polyethylene glycol-400 as a phase transfer catalyst. This approach is noted for its simplified operation, reduced reaction time, and easier product separation.[1][7]

Table 3: Comparison of Synthesis Methods for 3-Nitrosalicylaldehyde

| Method | Nitrating Agent | Solvent | Catalyst | Reaction Time | Temperature | Yield | Reference |

| Traditional | Conc. HNO₃ / Conc. H₂SO₄ | - | - | Long | Low | Moderate | [4] |

| Microwave | Urea Nitrate | Acetonitrile/Water | - | 40-50 min | 80 °C | High | [5][6] |

| CAN Method | Cerium Ammonium Nitrate | Acetic Acid | PEG-400 | 1.2-2.0 h | 30-70 °C | 74.3-76.6% | [1] |

Experimental Protocols

Microwave-Assisted Synthesis from Salicylaldehyde

Materials:

-

Salicylaldehyde (10 mmol)

-

Urea nitrate (10 mmol)

-

Acetonitrile-water (95:5 v/v, 5 mL)

-

Dichloromethane

-

Water

-

25 mL round-bottom flask

-

Microwave reactor

-

Silica gel for column chromatography

Procedure:

-

In a 25 mL round-bottom flask, mix salicylaldehyde (10 mmol) and urea nitrate (10 mmol) in 5 mL of the acetonitrile-water solvent mixture.[5][6]

-

Place the reaction mixture in a microwave reactor and heat to 80°C for 40-50 minutes.[5][6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Concentrate the organic phase under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain 3-nitrosalicylaldehyde.[5][6]

Synthesis using Cerium Ammonium Nitrate (CAN)

Materials:

-

Salicylaldehyde (5 mmol)

-

Cerium Ammonium Nitrate (5 mmol)

-

Polyethylene glycol-400 (1 mmol)

-

Acetic acid (50% v/v, 10 mL)

-

Sodium hydroxide solution (1%)

-

Dilute hydrochloric acid

-

Ice water

-

50 mL Erlenmeyer flask

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve salicylaldehyde (0.61g, 5 mmol), polyethylene glycol-400 (0.40g, 1 mmol), and cerium ammonium nitrate (2.74g, 5 mmol) in 10 mL of 50% acetic acid.[1]

-

Heat the mixture to 30°C and maintain for 1.2 hours, monitoring the reaction progress with TLC.[1]

-

Pour the reaction product into ice water to precipitate a yellow solid, which is a mixture of 3-nitrosalicylaldehyde and 5-nitrosalicylaldehyde.[1]

-

Add 1% sodium hydroxide solution to the mixture to dissolve the solids by forming their sodium salts.

-

Adjust the pH of the solution to 3-5 with dilute hydrochloric acid to selectively precipitate 3-nitrosalicylaldehyde.[1]

-

Wash the precipitate with water (5-6 times) to obtain pure 3-nitrosalicylaldehyde.[1]

Visualizing the Synthesis Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow of the described synthetic methods.

Caption: Workflow for the microwave-assisted synthesis of 3-nitrosalicylaldehyde.

Caption: Workflow for the synthesis of 3-nitrosalicylaldehyde using CAN.

Conclusion

3-Nitrosalicylaldehyde remains a compound of significant interest in organic synthesis. While its historical roots lie in the fundamental nitration reactions of the 19th century, modern synthetic methods have greatly improved the efficiency and selectivity of its preparation. This guide provides researchers and drug development professionals with a detailed and practical resource, encompassing the historical context, physicochemical and spectroscopic data, and robust experimental protocols for the synthesis of this valuable intermediate. The provided workflows offer a clear visual representation of the synthetic processes, aiding in laboratory planning and execution.

References

- 1. CN101020640A - Prepn process of 3-nitro salicylaldehyde - Google Patents [patents.google.com]

- 2. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 4. Preparation process of 3-nitro salicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. 3-Nitrosalicylaldehyde | 5274-70-4 [chemicalbook.com]

- 6. 3-Nitrosalicylaldehyde CAS#: 5274-70-4 [m.chemicalbook.com]

- 7. CN100469757C - 3-nitrosalicylaldehyde preparation method - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Chemical Reactivity of the Formyl Group in 2-Hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical reactivity of the formyl group in 2-Hydroxy-3-nitrobenzaldehyde. The unique electronic and steric environment created by the ortho-hydroxyl and meta-nitro substituents dictates the reactivity of the aldehyde functionality, making it a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents. This document details the key reactions, provides quantitative data from analogous transformations, outlines detailed experimental protocols, and illustrates reaction mechanisms and workflows.

Electronic and Steric Effects on Formyl Group Reactivity

The reactivity of the formyl group in this compound is significantly influenced by the electronic properties of the substituents on the benzene ring. The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group governs the electrophilicity of the carbonyl carbon.

-

Inductive and Resonance Effects: The nitro group at the meta position is a strong electron-withdrawing group, primarily through its inductive effect (-I) and to a lesser extent, its resonance effect (-R). This withdrawal of electron density from the aromatic ring increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity and making it more susceptible to nucleophilic attack.[1][2] Conversely, the hydroxyl group at the ortho position is an activating group, donating electron density to the ring via a strong resonance effect (+R), which can partially counteract the electron-withdrawing effect of the nitro group.[3] However, the net effect is an activated aldehyde group prone to a variety of nucleophilic additions.

-

Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the formyl group's oxygen atom. This interaction can influence the conformation of the molecule and potentially modulate the reactivity of the aldehyde.

Key Reactions of the Formyl Group

The enhanced electrophilicity of the formyl group in this compound allows for a range of important chemical transformations.

Schiff Base Formation

The condensation of this compound with primary amines is a facile reaction that leads to the formation of Schiff bases (imines). These compounds are of significant interest in medicinal chemistry due to their wide range of biological activities. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

dot

Caption: Mechanism of Schiff Base Formation.

Knoevenagel Condensation

This compound readily undergoes Knoevenagel condensation with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst.[4] This reaction is a powerful tool for carbon-carbon bond formation, leading to the synthesis of α,β-unsaturated compounds which are valuable precursors for various pharmaceuticals. The electron-withdrawing nature of the substituents on the benzaldehyde ring generally accelerates the rate of this condensation.[4][5]

dot

Caption: Mechanism of Knoevenagel Condensation.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes from aldehydes. This compound can react with phosphorus ylides (Wittig reagents) to form substituted stilbene derivatives. The electron-withdrawing groups on the benzaldehyde generally enhance its reactivity in this transformation.[5] The stereochemical outcome of the reaction is dependent on the nature of the ylide used.[6]

dot

Caption: Mechanism of the Wittig Reaction.

Reduction of the Formyl Group

The formyl group of this compound can be selectively reduced to a primary alcohol (2-hydroxymethyl-3-nitrophenol) using mild reducing agents such as sodium borohydride (NaBH₄). This transformation is chemoselective, as NaBH₄ typically does not reduce the nitro group under standard conditions.

Oxidation of the Formyl Group

The formyl group can be oxidized to a carboxylic acid (2-Hydroxy-3-nitrobenzoic acid) using various oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromic acid, or milder oxidants like sodium hypochlorite.[7][8]

Quantitative Data Summary

The following tables summarize quantitative data for reactions analogous to those involving this compound, providing insights into expected yields and reaction conditions.

Table 1: Schiff Base Formation with Substituted Benzaldehydes

| Benzaldehyde Derivative | Amine | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | - | Ethanol | 36 | 76.4 | [9] |

| 3-Nitrobenzaldehyde | (1R,2R)-(-)-1,2-diaminocyclohexane | - | Ethanol | 30-36 | 94.4 | [9] |

| 2-Hydroxy-5-nitrobenzaldehyde | N-phenyl-p-phenylenediamine | Acetic acid | Ethanol | 2 | 83 | [10] |

| 2-Hydroxy-5-nitrobenzaldehyde | 3-chloroaniline | - | Ethanol | 24 | 68 | [11] |

Table 2: Knoevenagel Condensation of Substituted Benzaldehydes with Malononitrile

| Benzaldehyde Derivative | Catalyst | Solvent | Time | Yield (%) | Reference |

| 2-Nitrobenzaldehyde | - | Water | 4 h | 96 | [12] |

| 4-Nitrobenzaldehyde | - | Water | 5 h | 98 | [12] |

| 2,4-Dichlorobenzaldehyde | Cs-Norit | None | - | - | [9] |

| Benzaldehyde | NiCu@MWCNT | H₂O/CH₃OH | 15 min | 92 ± 2 | [13] |

Table 3: Wittig Reaction of Substituted Benzaldehydes

| Benzaldehyde Derivative | Ylide | Base | Solvent | Time | Yield (%) | Reference |

| Benzaldehyde | Benzyltriphenylphosphonium chloride | NaOH | Dichloromethane | - | - | [14] |

| 4-Nitrobenzaldehyde | Triethyl phosphonoacetate | NaH | THF | - | 74 | [15] |

| 2-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 2 h | - | [16] |

| 3-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | 2 h | - | [16] |

Detailed Experimental Protocols

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. google.com [google.com]

- 3. quora.com [quora.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates [frontiersin.org]

- 11. This compound | C7H5NO4 | CID 78934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. scispace.com [scispace.com]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Intramolecular Hydrogen Bonding in 2-Hydroxy-3-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the intramolecular hydrogen bonding in 2-Hydroxy-3-nitrobenzaldehyde, a molecule of significant interest in medicinal chemistry and materials science. This document details the synthesis, spectroscopic characterization, and structural elucidation of this compound, with a focus on the nature of its intramolecular hydrogen bond.

Molecular Structure and Intramolecular Hydrogen Bonding

This compound, also known as 3-nitrosalicylaldehyde, is a derivative of salicylaldehyde containing an electron-withdrawing nitro group at the 3-position. The key structural feature of this molecule is the presence of a strong intramolecular hydrogen bond between the hydroxyl group (-OH) and the carbonyl oxygen of the aldehyde group (-CHO). This interaction significantly influences the molecule's chemical and physical properties.

The intramolecular hydrogen bond forms a six-membered ring, which contributes to the planarity of the molecule. This hydrogen bond is a subject of interest due to its impact on the molecule's reactivity, spectroscopic signatures, and potential biological activity.

Caption: Molecular structure of this compound with the intramolecular hydrogen bond.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of salicylaldehyde. Several methods have been reported, with the use of a nitrating agent in a suitable solvent being the most common approach. The primary challenge in the synthesis is the control of regioselectivity to favor the formation of the 3-nitro isomer over the 5-nitro isomer.

Representative Experimental Protocol

A common method involves the nitration of salicylaldehyde using cerium ammonium nitrate in acetic acid.[1][2]

Materials:

-

Salicylaldehyde

-

Cerium ammonium nitrate

-

Acetic acid (50% v/v)

-

Polyethylene glycol-400 (as a phase transfer catalyst)

-

Ice water

-

Sodium hydroxide solution (1%)

-

Dilute hydrochloric acid

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde, cerium ammonium nitrate, and polyethylene glycol-400 in 50% acetic acid.

-

Heat the reaction mixture to 30-50°C and stir for 1.2-1.6 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the mixture into ice water to precipitate the product.

-

The precipitate, a mixture of 3-nitro and 5-nitrosalicylaldehyde, is collected by filtration.

-

To separate the isomers, the solid mixture is dissolved in a 1% sodium hydroxide solution to form their sodium salts.

-

The pH of the solution is then carefully adjusted to 3.0-5.0 with dilute hydrochloric acid.[1][2] The 3-nitrosalicylaldehyde isomer is preferentially precipitated and can be collected by filtration and washing with water.

Caption: A representative workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

The intramolecular hydrogen bond in this compound is evidenced by various spectroscopic techniques and confirmed by X-ray crystallography.

Infrared (IR) Spectroscopy

The presence of the intramolecular hydrogen bond leads to a characteristic broad absorption band for the O-H stretching vibration in the IR spectrum, typically observed at a lower frequency compared to a free hydroxyl group.

Table 1: Characteristic Infrared Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (intramolecular H-bond) | 3200-2800 (broad) |

| C-H stretch (aromatic) | ~3100 |

| C=O stretch (aldehyde) | ~1670 |

| C=C stretch (aromatic) | 1600-1450 |

| N-O stretch (nitro) | ~1530 and ~1350 |

| C-O stretch (phenolic) | ~1280 |

Note: These are typical values and may vary slightly based on the experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the proton of the hydroxyl group involved in the intramolecular hydrogen bond exhibits a significant downfield shift, often appearing as a sharp singlet. The chemical shifts of the aromatic protons are also influenced by the electron-withdrawing nitro group and the aldehyde functionality.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CHO | 9.8 - 10.5 | 188 - 192 |

| Ar-OH | 10.0 - 12.0 | - |

| Ar-H | 7.5 - 8.5 | 115 - 160 |

| Ar-C-OH | - | 155 - 165 |

| Ar-C-NO₂ | - | 140 - 150 |

| Ar-C-CHO | - | 120 - 130 |

Note: These are predicted values based on structurally similar compounds and may vary.

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the intramolecular hydrogen bond and allows for precise measurement of bond lengths and angles. The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 788318.

Table 3: Selected Crystallographic Data for this compound

| Parameter | Value (Å or °) |

| Bond Lengths (Å) | |

| O(hydroxyl)···O(carbonyl) | ~2.55 |

| O(hydroxyl)-H | ~0.82 (normalized) |

| H···O(carbonyl) | ~1.80 |

| C=O | ~1.22 |

| C-O(hydroxyl) | ~1.35 |

| Bond Angle (°) | |

| O(hydroxyl)-H···O(carbonyl) | ~145 |

Note: These values are typical for such intramolecular hydrogen bonds and are derived from the crystallographic data.

Caption: Workflow for the characterization of the intramolecular hydrogen bond.

Theoretical Studies

Computational studies, often employing Density Functional Theory (DFT), provide further insight into the nature and strength of the intramolecular hydrogen bond in this compound. These studies can quantify the hydrogen bond energy and analyze the electron density distribution within the molecule.

Theoretical calculations on similar systems, such as other substituted salicylaldehydes, have shown that the strength of the intramolecular hydrogen bond is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group in the 3-position is expected to modulate the acidity of the hydroxyl proton and the basicity of the carbonyl oxygen, thereby affecting the hydrogen bond strength.

Conclusion

The intramolecular hydrogen bond in this compound is a dominant structural feature that dictates its physicochemical properties. Its presence is unequivocally confirmed by a combination of spectroscopic and crystallographic data. A thorough understanding of this hydrogen bond is crucial for the rational design of novel molecules with potential applications in drug development and materials science, where fine-tuning of molecular conformation and electronic properties is paramount. This guide provides the foundational data and experimental protocols necessary for researchers and scientists working with this important chemical entity.

References

An In-Depth Technical Guide to Tautomerism in 3-Nitrosalicylaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrosalicylaldehyde, a key intermediate in organic synthesis, possesses a rich tautomeric landscape primarily governed by keto-enol and nitro-aci-nitro equilibria. The strategic placement of the nitro, hydroxyl, and aldehyde functionalities on the benzene ring facilitates intramolecular hydrogen bonding, which plays a crucial role in determining the predominant tautomeric form. This technical guide provides a comprehensive overview of the tautomerism in 3-nitrosalicylaldehyde, detailing the structural aspects of the possible tautomers, the influence of environmental factors on the tautomeric equilibrium, and the experimental and computational methodologies employed for their characterization.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design, reaction mechanisms, and material science. 3-Nitrosalicylaldehyde (2-hydroxy-3-nitrobenzaldehyde) is a versatile building block used in the synthesis of various heterocyclic compounds, Schiff bases, and other biologically active molecules. Its chemical reactivity and biological activity are intrinsically linked to the tautomeric forms it can adopt. This guide delves into the two primary types of tautomerism exhibited by 3-nitrosalicylaldehyde: keto-enol and nitro-aci-nitro tautomerism.

The presence of a hydroxyl group ortho to an aldehyde group in a benzene ring, as seen in salicylaldehyde derivatives, allows for the existence of an equilibrium between the phenolic (enol) and quinonoid (keto) forms. Furthermore, the nitro group, particularly when positioned ortho to a hydrogen-donating group, can participate in nitro-aci-nitro tautomerism. The interplay of these equilibria, influenced by factors such as solvent polarity and intramolecular hydrogen bonding, dictates the structural and electronic properties of 3-nitrosalicylaldehyde.

Tautomeric Forms of 3-Nitrosalicylaldehyde

3-Nitrosalicylaldehyde can theoretically exist in several tautomeric forms. The most significant of these arise from keto-enol and nitro-aci-nitro tautomerization.

Keto-Enol Tautomerism

The salicylaldehyde moiety can exist in equilibrium between the enol (phenolic) form and the keto (quinone-like) form.

-

Enol Form (this compound): This is the aromatic form, which is generally considered to be the more stable tautomer for salicylaldehyde derivatives due to the preservation of the aromaticity of the benzene ring. It is stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde oxygen.

-

Keto Form (3-nitro-6-methylene-cyclohexa-2,4-dienone): This is a non-aromatic, quinonoid structure. The formation of this tautomer involves the transfer of the phenolic proton to the aldehyde oxygen, resulting in a ketone and an exocyclic double bond.

Nitro-Aci-Nitro Tautomerism

The presence of the nitro group allows for a second type of tautomerism, where a proton from an adjacent position can be transferred to one of the oxygen atoms of the nitro group, forming an aci-nitro or nitronic acid tautomer.

-

Nitro Form: This is the conventional form of the nitro group (-NO₂).

-

Aci-Nitro Form (Nitronic Acid): This tautomer contains a C=N⁺(O⁻)OH functional group. The formation of the aci-nitro tautomer from 3-nitrosalicylaldehyde would involve the transfer of the phenolic proton to the nitro group. This process disrupts the aromaticity of the ring.

The interplay of these two types of tautomerism can lead to several possible structures. However, experimental evidence, particularly from ¹H NMR spectroscopy, strongly suggests that the enol form is the predominant tautomer in solution. The ¹H NMR spectrum of 3-nitrosalicylaldehyde shows a characteristic signal for the phenolic proton at approximately 11.45 ppm, which is indicative of a strong intramolecular hydrogen bond, a hallmark of the enol tautomer.[1]

The following diagram illustrates the primary tautomeric equilibrium:

Caption: Primary tautomeric equilibria in 3-nitrosalicylaldehyde.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to several factors, which can be manipulated to favor a particular tautomer.

-

Solvent Polarity: The solvent plays a critical role in stabilizing the different tautomers. Polar solvents are expected to stabilize the more polar tautomers. For instance, in related Schiff base derivatives of nitrosalicylaldehydes, polar solvents have been shown to influence the keto-enamine equilibrium.[2]

-

Intramolecular Hydrogen Bonding: The strong intramolecular hydrogen bond in the enol form of 3-nitrosalicylaldehyde is a major stabilizing factor. This interaction forms a six-membered ring-like structure, which enhances the stability of the enol tautomer. The strength of this hydrogen bond can be probed using IR and NMR spectroscopy.

-

Substituent Effects: The electron-withdrawing nature of the nitro group can influence the acidity of the phenolic proton and the electronic distribution within the aromatic ring, thereby affecting the relative stabilities of the tautomers.

Experimental and Computational Characterization

A combination of spectroscopic and computational methods is essential for a thorough understanding of the tautomerism in 3-nitrosalicylaldehyde.

Experimental Protocols

Synthesis of 3-Nitrosalicylaldehyde:

A common method for the synthesis of 3-nitrosalicylaldehyde involves the nitration of salicylaldehyde. A detailed protocol is as follows:

-

Reaction Setup: In a flask equipped with a stirrer, dissolve salicylaldehyde in a suitable solvent such as acetic acid.[3][4]

-

Nitrating Agent: A nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, or cerium ammonium nitrate, is added dropwise to the salicylaldehyde solution at a controlled temperature, typically between 30-70°C.[3][4]

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, the mixture is poured into ice water to precipitate the product.[3][4]

-